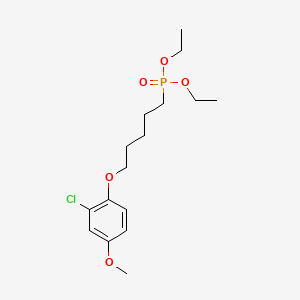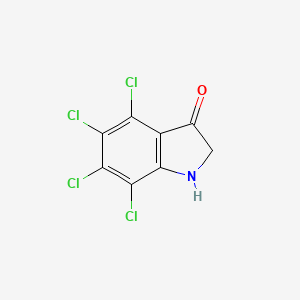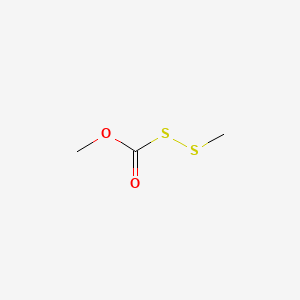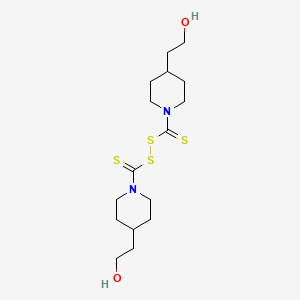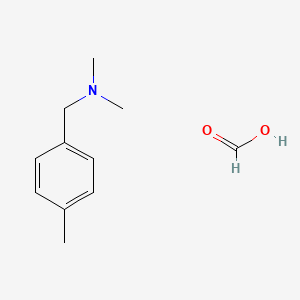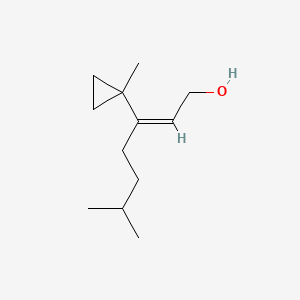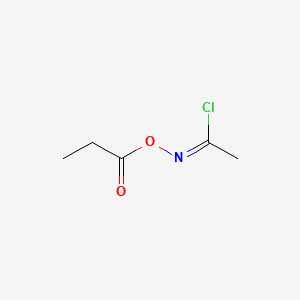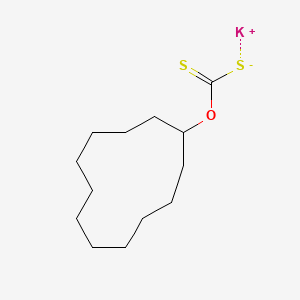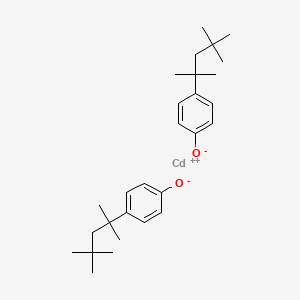
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is an organometallic compound with the molecular formula C28H42CdO2 and a molecular weight of 523.04288 g/mol . This compound is known for its unique structure, where cadmium is coordinated with two p-(1,1,3,3-tetramethylbutyl)phenolate ligands. It is primarily used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) typically involves the reaction of cadmium salts with p-(1,1,3,3-tetramethylbutyl)phenol in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent oxidation and contamination. The general reaction scheme is as follows:
- Dissolve cadmium chloride (CdCl2) in an appropriate solvent such as ethanol.
- Add p-(1,1,3,3-tetramethylbutyl)phenol to the solution.
- Introduce a base, such as sodium hydroxide (NaOH), to facilitate the deprotonation of the phenol group.
- Stir the reaction mixture at room temperature for several hours.
- Filter the resulting precipitate and wash with a solvent to obtain the pure product .
Industrial Production Methods
Industrial production methods for cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield cadmium metal and the corresponding phenol.
Substitution: The phenolate ligands can be substituted with other ligands, leading to the formation of new cadmium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions are facilitated by using coordinating solvents like tetrahydrofuran (THF) and elevated temperatures.
Major Products
Oxidation: Cadmium oxide (CdO) and p-(1,1,3,3-tetramethylbutyl)phenol.
Reduction: Cadmium metal and p-(1,1,3,3-tetramethylbutyl)phenol.
Substitution: New cadmium complexes with different ligands.
科学研究应用
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of other cadmium-based compounds and materials.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic agent.
Industry: It is used in the production of specialized coatings, catalysts, and electronic materials.
作用机制
The mechanism of action of cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) involves its interaction with molecular targets such as enzymes and receptors. The phenolate ligands facilitate the coordination of cadmium to specific sites, leading to changes in the activity of the target molecules. This can result in various biological effects, including inhibition or activation of enzymatic pathways .
相似化合物的比较
Similar Compounds
Cadmium bis(phenolate): Similar structure but lacks the bulky p-(1,1,3,3-tetramethylbutyl) groups.
Cadmium bis(tert-butylphenolate): Contains tert-butyl groups instead of p-(1,1,3,3-tetramethylbutyl) groups.
Cadmium bis(methylphenolate): Contains methyl groups instead of p-(1,1,3,3-tetramethylbutyl) groups.
Uniqueness
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is unique due to the presence of the bulky p-(1,1,3,3-tetramethylbutyl) groups, which provide steric hindrance and influence the compound’s reactivity and stability.
属性
CAS 编号 |
93894-09-8 |
|---|---|
分子式 |
C28H42CdO2 |
分子量 |
523.0 g/mol |
IUPAC 名称 |
cadmium(2+);4-(2,4,4-trimethylpentan-2-yl)phenolate |
InChI |
InChI=1S/2C14H22O.Cd/c2*1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;/h2*6-9,15H,10H2,1-5H3;/q;;+2/p-2 |
InChI 键 |
IRUWXUXWIXDTAG-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].[Cd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide](/img/structure/B12675659.png)
